Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate
Overview
Description
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5. It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-fluoro-4-hydroxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of methyl 3-fluoro-4-oxo-5-nitrobenzoate.
Reduction: Formation of methyl 3-fluoro-4-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-fluoro-4-nitrobenzenecarboxylate
- Methyl 4-chloro-3-nitrobenzoate
Uniqueness
Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 3-fluoro-4-hydroxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTDTXWOEWTBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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